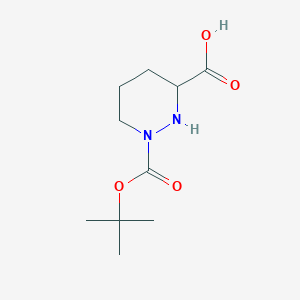
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a chiral compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a hexahydropyridazine ring, which is a saturated six-membered ring containing two nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
The synthesis of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid typically involves the following steps:
-
Formation of the Hexahydropyridazine Ring: : The hexahydropyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires specific reaction conditions such as the use of a base or acid catalyst and controlled temperature.
-
Introduction of the Boc Group: : The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.
-
Carboxylation: : The carboxylic acid group is introduced through a carboxylation reaction, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation depend on the specific conditions and reagents used.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
-
Substitution: : The compound can undergo substitution reactions, particularly at the nitrogen atoms of the hexahydropyridazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
-
Deprotection: : The Boc group can be removed through deprotection reactions using acids such as trifluoroacetic acid or hydrochloric acid.
Aplicaciones Científicas De Investigación
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has several scientific research applications, including:
-
Chemistry: : The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
-
Biology: : In biological research, the compound can be used to study the effects of hexahydropyridazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
-
Medicine: : The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.
-
Industry: : In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The hexahydropyridazine ring and Boc group can influence the compound’s binding affinity and specificity for these targets. The pathways involved in its mechanism of action can vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
-
Hexahydropyridazine-3-carboxylic acid: : This compound lacks the Boc group, which can affect its reactivity and applications.
-
(S)-1-(tert-Butoxycarbonyl)piperazine-3-carboxylic acid:
-
(S)-1-(tert-Butoxycarbonyl)hexahydro-1H-pyridazine-3-carboxylic acid: : This compound has a similar structure but may differ in stereochemistry or specific functional groups.
Propiedades
Fórmula molecular |
C10H18N2O4 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
LVMKLJNPZFPBBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B12281840.png)

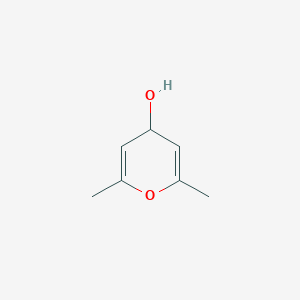

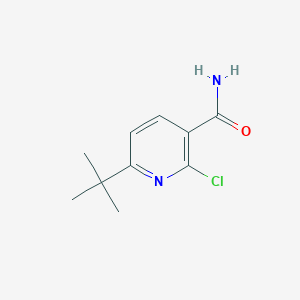
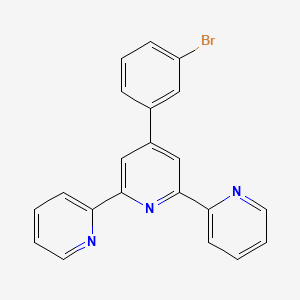
![2-(2,4-Difluorophenyl)-1-[(3-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12281875.png)

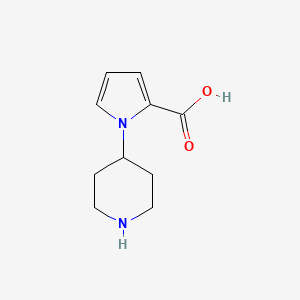
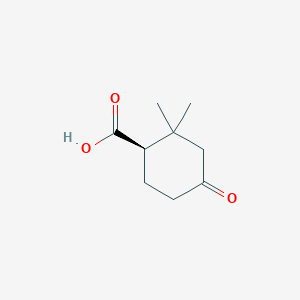
![Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B12281895.png)
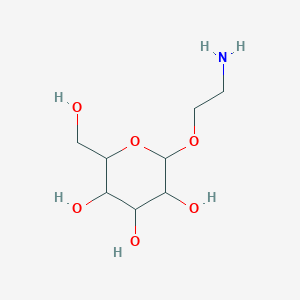
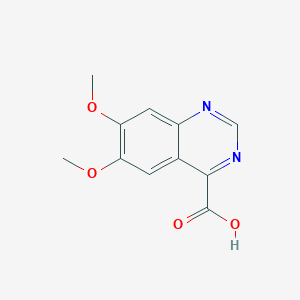
![4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12281919.png)
